molecular formula C6H5ClINO B6334410 3-Chloro-4-iodo-1-methylpyridin-2(1H)-one CAS No. 889865-59-2

3-Chloro-4-iodo-1-methylpyridin-2(1H)-one

Cat. No.: B6334410
CAS No.: 889865-59-2
M. Wt: 269.47 g/mol
InChI Key: VNAUXZGNYNRIQC-UHFFFAOYSA-N
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Description

3-Chloro-4-iodo-1-methylpyridin-2(1H)-one: is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of chlorine and iodine substituents on the pyridine ring, along with a methyl group and a ketone functional group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-iodo-1-methylpyridin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route is as follows:

    Halogenation: The starting material, 1-methylpyridin-2(1H)-one, undergoes halogenation to introduce the chlorine and iodine substituents. This can be achieved using reagents such as chlorine gas (Cl2) and iodine monochloride (ICl) under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-iodo-1-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The ketone functional group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions will produce alcohols or carboxylic acids, respectively.

Scientific Research Applications

3-Chloro-4-iodo-1-methylpyridin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals and bioactive molecules.

    Organic Synthesis: It serves as an intermediate in the preparation of complex organic compounds.

    Material Science: The compound’s unique properties make it useful in the development of novel materials with specific electronic or optical characteristics.

    Chemical Biology: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodo-1-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-bromo-1-methylpyridin-2(1H)-one: Similar structure but with a bromine substituent instead of iodine.

    3-Chloro-4-fluoro-1-methylpyridin-2(1H)-one: Similar structure but with a fluorine substituent instead of iodine.

    3-Chloro-4-iodo-1-ethylpyridin-2(1H)-one: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The presence of both chlorine and iodine substituents in 3-Chloro-4-iodo-1-methylpyridin-2(1H)-one imparts unique reactivity and properties compared to its analogs. The iodine substituent, in particular, can participate in specific reactions such as cross-coupling, which may not be as efficient with other halogens.

Properties

IUPAC Name

3-chloro-4-iodo-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-9-3-2-4(8)5(7)6(9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAUXZGNYNRIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C(C1=O)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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